molecular formula C25H33NO4 B12562616 Oxalic acid--3-benzyl-1-(5-phenylpentyl)piperidine (1/1) CAS No. 161829-59-0

Oxalic acid--3-benzyl-1-(5-phenylpentyl)piperidine (1/1)

Cat. No.: B12562616
CAS No.: 161829-59-0
M. Wt: 411.5 g/mol
InChI Key: IOUGYKJPSKEXOU-UHFFFAOYSA-N
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Description

Oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine (1/1): is a compound that combines the properties of oxalic acid and a piperidine derivative. Piperidine is a six-membered heterocyclic amine, widely used in the synthesis of pharmaceuticals due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine typically involves the reaction of 3-benzyl-1-(5-phenylpentyl)piperidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:

    Direct Reaction: Mixing equimolar amounts of 3-benzyl-1-(5-phenylpentyl)piperidine and oxalic acid in a suitable solvent, followed by heating to promote the reaction.

    Catalytic Methods: Using catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine involves large-scale synthesis using optimized reaction conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions: Oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: Oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways .

Medicine: The compound’s piperidine moiety is known for its pharmacological activity. It is investigated for its potential use in treating various medical conditions, including neurological disorders and inflammation .

Industry: In the industrial sector, oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products .

Mechanism of Action

The mechanism of action of oxalic acid–3-benzyl-1-(5-phenylpentyl)piperidine involves its interaction with specific molecular targets. The piperidine moiety is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

CAS No.

161829-59-0

Molecular Formula

C25H33NO4

Molecular Weight

411.5 g/mol

IUPAC Name

3-benzyl-1-(5-phenylpentyl)piperidine;oxalic acid

InChI

InChI=1S/C23H31N.C2H2O4/c1-4-11-21(12-5-1)13-8-3-9-17-24-18-10-16-23(20-24)19-22-14-6-2-7-15-22;3-1(4)2(5)6/h1-2,4-7,11-12,14-15,23H,3,8-10,13,16-20H2;(H,3,4)(H,5,6)

InChI Key

IOUGYKJPSKEXOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCCCCC2=CC=CC=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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